[3H]pemetrexed
Description
Contextualization of Antifolates in Folate-Dependent Metabolic Pathways
Folate-dependent metabolic pathways are fundamental to cell survival and proliferation. amegroups.cn Folates are essential B-vitamins that, in their active tetrahydrofolate forms, act as cofactors by donating one-carbon units in a variety of crucial biosynthetic reactions. These reactions are responsible for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential building blocks of DNA and RNA. fda.govdrugbank.com Consequently, rapidly dividing cells, such as cancer cells, have a high demand for folates to sustain the synthesis of genetic material required for replication. nih.gov
Antifolates are structural analogs of folic acid that competitively inhibit the enzymes involved in these critical metabolic pathways. nih.govnih.gov By blocking these enzymes, antifolates deplete the intracellular pools of thymidine (B127349) and purines, which in turn disrupts DNA synthesis and leads to cell death. nih.gov The therapeutic principle of antifolate agents is to exploit the high metabolic rate and proliferation of tumor cells, which makes them more susceptible to the disruption of folate metabolism than normal cells. amegroups.cn
Overview of Pemetrexed (B1662193) as a Multitargeted Antifolate
Pemetrexed is a novel, second-generation antifolate agent characterized by a unique pyrrolo[2,3-d]pyrimidine core structure. openpr.comnih.gov Unlike classical antifolates that typically inhibit a single enzyme, pemetrexed is distinguished as a multitargeted antifolate. nih.govelsevierpure.comeuropa.eu Its mechanism of action involves the simultaneous inhibition of at least three key enzymes in the folate pathway. nih.govaacrjournals.org
The primary enzymatic targets of pemetrexed are:
Thymidylate Synthase (TS) : The main target, crucial for the synthesis of thymidine monophosphate (dTMP), a precursor of DNA. amegroups.cnnih.goveurekaselect.com
Dihydrofolate Reductase (DHFR) : An enzyme responsible for regenerating the pool of active tetrahydrofolate cofactors. amegroups.cnnih.govnih.gov
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) : An enzyme involved in the de novo purine biosynthesis pathway. fda.govnih.govnih.gov
Pemetrexed is actively transported into cells by multiple systems, including the reduced folate carrier (RFC) and membrane folate binding protein transport systems. fda.goveuropa.euaacrjournals.org Once inside the cell, it is efficiently converted into more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). aacrjournals.orgeurekaselect.comnih.gov This polyglutamation process is critical, as the resulting pemetrexed polyglutamates are retained within the cell for longer periods and are more potent inhibitors of TS and GARFT compared to the monoglutamated form. fda.govdrugbank.comeuropa.eu This prolonged intracellular action contributes significantly to its efficacy. drugbank.com
| Enzyme Target | Function in Folate Pathway | Consequence of Inhibition by Pemetrexed |
| Thymidylate Synthase (TS) | Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). | Depletion of thymidine, disrupting DNA synthesis and repair. amegroups.cn |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, which is essential for maintaining the cellular pool of folate cofactors. | Depletion of active folate cofactors, indirectly inhibiting synthesis of purines and thymidine. nih.govnih.gov |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Catalyzes a key step in the de novo synthesis of purine nucleotides. | Inhibition of purine synthesis, disrupting DNA and RNA synthesis. fda.govdrugbank.com |
Significance of Radiolabeled [3H]Pemetrexed for Mechanistic Investigations
The precise elucidation of the pharmacological properties of a drug like pemetrexed requires sophisticated experimental techniques. Radiolabeling the compound with tritium (B154650) (³H) to create this compound provides an indispensable tool for conducting detailed mechanistic studies. While studies have utilized other radiolabeled folates like [³H]folic acid or [³H]methotrexate (MTX) for comparative transport and binding assays, the use of this compound allows for the direct and quantitative analysis of its own unique cellular journey. nih.gov
The significance of this compound in research includes:
Cellular Transport Kinetics: this compound enables the direct measurement of its uptake into tumor cells via transporters like the reduced folate carrier (RFC) and folate receptors (FRs). nih.govnih.gov Researchers can precisely quantify transport rates and affinities, which is crucial for understanding how the drug enters cancer cells and how alterations in these transporters can confer resistance. nih.gov
Enzyme Binding and Inhibition: It allows for direct binding assays to determine the affinity (Ki values) of pemetrexed and its polyglutamated forms for its target enzymes (TS, DHFR, and GARFT). This helps to confirm the drug's multitargeted nature and quantify its inhibitory potency at a molecular level.
Metabolism and Polyglutamylation: The metabolic fate of pemetrexed can be traced with high sensitivity. The rate and extent of its conversion to active polyglutamate derivatives by FPGS can be accurately measured. nih.gov These studies are vital because polyglutamylation is a key determinant of pemetrexed's prolonged intracellular retention and activity. europa.eu
Drug Efflux Studies: Understanding how pemetrexed is removed from the cell is as important as understanding its uptake. This compound can be used to study the role of efflux pumps, such as multidrug resistance proteins (MRPs), in pumping the drug out of the cell, another common mechanism of drug resistance. aacrjournals.org
Resistance Mechanisms: In pemetrexed-resistant cell lines, this compound can be used to pinpoint the mechanism of resistance, whether it is due to impaired uptake, decreased polyglutamylation, or increased efflux. nih.govfrontiersin.org For example, studies have shown that reduced sensitivity to pemetrexed can be linked to the downregulation of folate receptors. frontiersin.org
| Research Application | Specific Use of this compound | Scientific Insight Gained |
| Cellular Pharmacokinetics | Quantifying influx and efflux rates across cell membranes. | Understanding transport efficiency and identifying mechanisms of resistance related to drug transport. aacrjournals.orgnih.gov |
| Target Engagement | Measuring binding affinity to TS, DHFR, and GARFT. | Confirming and quantifying the multitargeted inhibition profile of the drug. |
| Intracellular Metabolism | Tracing the conversion of pemetrexed to its polyglutamate forms. | Determining the efficiency of drug activation and its correlation with cytotoxicity. europa.eunih.gov |
| Drug Resistance Studies | Comparing uptake, metabolism, and retention in sensitive vs. resistant cell lines. | Elucidating specific molecular changes that lead to reduced drug efficacy. nih.govfrontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of 3h Pemetrexed Action
Cellular Uptake and Membrane Transport Systems for [3H]Pemetrexed
The entry of this compound into cancer cells is a critical determinant of its antitumor effect and is mediated by a triad (B1167595) of principal transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor Alpha (FRα). nih.govdrugbank.comacs.org The interplay and expression levels of these transporters can significantly influence cellular sensitivity and resistance to the drug.
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates and antifolates in mammalian cells. nih.gov It functions as a bidirectional anion exchanger, operating optimally at a physiological pH of 7.4. drugbank.comnih.gov In vitro studies have established that pemetrexed (B1662193) is an excellent substrate for RFC, exhibiting an affinity approximately twice that of the classic antifolate, methotrexate (B535133). aacrjournals.org The transport kinetics of this compound via RFC have been characterized in various cell models. For instance, in RFC-transfected HeLa cells, the influx K_t (transport constant) for pemetrexed was approximately 1.2 µM at both pH 7.4 and pH 5.5, indicating stable affinity across this pH range. nih.gov The crucial role of RFC in pemetrexed uptake is underscored by findings that downregulation of SLC19A1 expression is a recognized mechanism of acquired resistance in several cancer cell lines. nih.govnih.govamegroups.org
Table 1: Comparative Transport Affinities (K_t/K_m) for RFC/SLC19A1
| Compound | Cell System | pH | Affinity Constant (µM) | Reference |
|---|---|---|---|---|
| This compound | RFC-transfected HeLa cells | 7.4 | ~1.2 | nih.gov |
| [3H]Methotrexate | RFC-transfected HeLa cells | 7.4 | 1.7 | nih.gov |
| [3H]Methotrexate | Wild-type HCT-15 cells | 7.4 | 2.4 | aacrjournals.org |
The Proton-Coupled Folate Transporter (PCFT), the product of the SLC46A1 gene, has emerged as another pivotal transporter for pemetrexed. nih.gov Unlike RFC, PCFT operates optimally under acidic conditions, with a peak activity at pH 5.5, a condition often found in the microenvironment of solid tumors. nih.govnih.gov This transporter exhibits a particularly high affinity for pemetrexed. nih.gov Studies using this compound in PCFT-expressing Xenopus oocytes and transfected HepG2 cells have reported influx K_m (Michaelis constant) values ranging from 0.2 to 0.8 µM at pH 5.5. nih.govnih.govnih.gov This high affinity is maintained, albeit reduced, even at neutral pH, distinguishing pemetrexed from other antifolates like methotrexate. wikipedia.org The clinical relevance of PCFT is highlighted by observations that low PCFT expression, often silenced by promoter hypermethylation, correlates with pemetrexed resistance in malignant pleural mesothelioma. nih.gov The presence of both RFC and PCFT creates a redundant system for pemetrexed uptake, suggesting that tumor cells would need to lose both pathways to become fully resistant due to impaired transport. nih.govnih.gov
Table 2: this compound Influx Kinetics via PCFT/SLC46A1 at pH 5.5
| Cell System | Kinetic Parameter | Value (µM) | Reference |
|---|---|---|---|
| PCFT-transfected HepG2 cells | Influx K_m | 0.8 | nih.gov |
| Xenopus oocytes injected with PCFT cDNA | Influx K_m | 0.26 | nih.gov |
| HeLa-derived R5 cells (RFC-null) | Influx K_t | ~0.045 | nih.gov |
Folate Receptor Alpha (FRα), encoded by the FOLR1 gene, is a high-affinity folate-binding protein anchored to the cell membrane. nih.gov It internalizes its ligands, including pemetrexed, through endocytosis. drugbank.comfrontiersin.org Pemetrexed binds to FRα with an affinity comparable to that of folic acid and significantly greater than that of methotrexate. aacrjournals.orgaacrjournals.org Despite this high affinity, the contribution of FRα to pemetrexed uptake and its role as a predictor of therapeutic response are subjects of ongoing investigation and appear to be context-dependent. In some cancer types, such as non-small cell lung cancer (NSCLC), high FRα expression has been associated with pemetrexed efficacy. nih.govfrontiersin.org Conversely, in malignant pleural mesothelioma, studies have found that FRα expression is often low and does not correlate with treatment outcome, suggesting a minimal role in pemetrexed uptake in this disease. nih.gov In vitro experiments have also shown that loss of FRα expression did not significantly impact pemetrexed transport or efficacy in certain cell lines. nih.gov Therefore, while FRα can bind pemetrexed with high affinity, its functional role in drug transport appears to be less universal than that of RFC and PCFT.
Quantitative analysis using this compound has been crucial for defining the kinetics of its transport. The influx K_m/K_t values highlight the high affinity of both PCFT (0.2-0.8 µM at pH 5.5) and RFC (~1.2 µM at pH 7.4) for pemetrexed. nih.govnih.gov In mesothelioma cell lines, a novel high-affinity transport system was identified with a pemetrexed influx K_t of 30 nM and a V_max of 10 nmol/g protein/min. nih.gov
The efflux of pemetrexed is significantly influenced by its intracellular metabolism. While the parent drug can be transported out of the cell, its polyglutamated forms are effectively trapped intracellularly. nih.gov These polyglutamate derivatives are not substrates for efflux by transporters like RFC or FRα. researchgate.net This metabolic trapping is a key feature of pemetrexed's mechanism, leading to a prolonged intracellular presence and sustained inhibition of its target enzymes. While transporters like Organic Anion Transporter 3 (OAT3) are involved in the systemic renal clearance (secretion) of pemetrexed, their role in cellular efflux from tumor cells is less characterized. drugbank.comresearchgate.netpfizermedical.comnih.gov
Beyond the three primary systems, research has pointed to the existence of ancillary transport pathways for pemetrexed. The preservation of pemetrexed activity in cells that have lost RFC function provided early evidence for RFC-independent transport mechanisms. nih.govaacrjournals.org One such pathway was characterized in human mesothelioma cell lines as a novel, high-affinity transport activity highly specific for pemetrexed, with a K_t of 30 nM, which is distinct from both RFC and folate receptors. nih.gov Furthermore, in vitro studies have identified pemetrexed as a substrate for Organic Anion Transporter 3 (OAT3), a transporter primarily known for its role in renal drug secretion. drugbank.comnih.gov The discovery of novel tumor-targeted antifolates related to pemetrexed, which are engineered to be transported selectively by PCFT and/or FRs but not RFC, further highlights the potential for exploiting different transport pathways. acs.org
Intracellular Metabolism of this compound: Polyglutamation Dynamics
Once inside the cell, this compound undergoes extensive metabolic activation through sequential addition of glutamate (B1630785) residues, a process known as polyglutamation. drugbank.comsahpra.org.za This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and is considered a rate-determining step for pemetrexed's cytotoxic activity. nih.govaacrjournals.org Pemetrexed is an excellent substrate for FPGS, leading to the formation of pemetrexed polyglutamates. aacrjournals.org
These polyglutamated forms have two major advantages:
Enhanced Cellular Retention: Polyglutamation increases the molecule's negative charge, effectively trapping it within the cell as these derivatives are poor substrates for efflux transporters. nih.govresearchgate.net
Increased Inhibitory Potency: The polyglutamated forms are more potent inhibitors of key enzymes in the folate pathway, particularly thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). drugbank.commedchemexpress.com
The pentaglutamate form of pemetrexed is a particularly powerful inhibitor of its target enzymes. medchemexpress.com Consequently, the expression and activity of FPGS are critical determinants of pemetrexed efficacy, and decreased FPGS expression is a known mechanism of drug resistance. nih.gov
Table 3: Inhibitory Constants (K_i) of Pemetrexed Pentaglutamate
| Target Enzyme | K_i Value (nM) | Reference |
|---|---|---|
| Thymidylate Synthase (TS) | 1.3 | medchemexpress.com |
| Dihydrofolate Reductase (DHFR) | 7.2 | medchemexpress.com |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 | medchemexpress.com |
Role of Folylpolyglutamate Synthetase (FPGS) in this compound Polyglutamation
The enzyme folylpolyglutamate synthetase (FPGS) plays a pivotal role in the intracellular activation of this compound. FPGS catalyzes the sequential addition of glutamate residues to the parent compound, a process known as polyglutamation. This metabolic conversion is crucial as the resulting polyglutamated derivatives are more potent inhibitors of target enzymes and are retained more effectively within the cell.
Accumulation and Intracellular Retention of this compound Polyglutamate Derivatives
Once formed, this compound polyglutamates accumulate to high levels within tumor cells. researchgate.net This accumulation is a significant pharmacological advantage, as the polyglutamated forms are more negatively charged than the parent monoglutamate form. This increased negative charge hinders their efflux from the cell, leading to prolonged intracellular retention and sustained inhibition of their enzymatic targets. nih.gov
Studies have shown that the intracellular half-life of pemetrexed's polyglutamated metabolites is significantly longer than that of the parent drug. This extended retention ensures a durable anti-folate effect even after the extracellular concentration of the drug has diminished. The accumulation of these active metabolites is thought to occur to a greater extent in tumor cells compared to normal tissues, contributing to the therapeutic window of the drug. ijrpb.com
Methodologies for HPLC Analysis of this compound Polyglutamates
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and its polyglutamate derivatives from biological samples. The use of a tritium (B154650) label allows for highly sensitive detection through radiometric methods.
A common approach involves reversed-phase HPLC, often utilizing a C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium dihydrogen orthophosphate) and an organic solvent like acetonitrile. mdpi.comnih.govresearchgate.netnih.gov The gradient is adjusted to achieve optimal separation of the different polyglutamated forms, which elute at different times due to their varying polarities.
Sample preparation is a critical step and often involves deproteinization of cell lysates or tissue homogenates, commonly achieved by precipitation with perchloric acid. mdpi.comnih.gov Following separation by HPLC, the fractions containing the radiolabeled compounds are collected and quantified using liquid scintillation counting to determine the concentration of this compound and each of its polyglutamate species. Some methods may also employ post-column photo-oxidation to convert the analytes into fluorescent derivatives for enhanced detection. mdpi.comnih.gov
Influence of Endogenous Folate Pools on this compound Polyglutamation Efficiency
The efficiency of this compound polyglutamation is influenced by the intracellular concentrations of endogenous folates. These natural folates compete with this compound for the active site of FPGS. Consequently, high levels of endogenous folates can reduce the rate and extent of this compound polyglutamation, potentially diminishing its cytotoxic effects.
Conversely, conditions that lead to a contraction of the cellular folate pool can enhance the polyglutamation and activity of this compound. This interplay highlights the importance of the cellular folate status as a modulator of pemetrexed's pharmacological action.
Enzyme Inhibition Profile and Biochemical Consequences of this compound
This compound and its polyglutamated metabolites exert their cytotoxic effects by inhibiting key enzymes involved in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. The primary targets are thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Thymidylate Synthase (TS) Inhibition by this compound and its Polyglutamates
Thymidylate synthase is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This compound and, more potently, its polyglutamated forms are powerful inhibitors of TS.
The inhibitory potency of pemetrexed against TS increases significantly with the addition of glutamate residues. While the monoglutamate form of pemetrexed is a moderate inhibitor, the pentaglutamate derivative is approximately 100-fold more potent. researchgate.netnih.gov This enhanced inhibition is a direct consequence of the increased affinity of the polyglutamated forms for the enzyme.
Table 1: Inhibition Constants (K_i) of Pemetrexed and its Polyglutamates for Thymidylate Synthase (TS)
| Compound | K_i (nM) for TS |
|---|---|
| Pemetrexed (monoglutamate) | 109 researchgate.net |
| Pemetrexed triglutamate | 2.5 - 3.1 researchgate.net |
This table presents the inhibitory constants (K_i) of pemetrexed and its polyglutamated forms against the enzyme thymidylate synthase. A lower K_i value indicates a more potent inhibition.
Dihydrofolate Reductase (DHFR) Inhibition by this compound
Similar to its interaction with TS, the polyglutamation of this compound enhances its inhibitory activity against DHFR.
Table 2: Inhibition Constants (K_i) of Pemetrexed and its Polyglutamates for Dihydrofolate Reductase (DHFR)
| Compound | K_i (nM) for DHFR |
|---|---|
| Pemetrexed (monoglutamate) | 7 researchgate.net |
This table displays the inhibitory constants (K_i) of pemetrexed and its triglutamate form against the enzyme dihydrofolate reductase. A lower K_i value signifies stronger inhibition.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition by this compound
This compound, a radiolabeled form of the multitargeted antifolate drug pemetrexed, serves as a critical tool in elucidating the molecular interactions of its non-labeled counterpart. Pemetrexed is established as an inhibitor of several key folate-dependent enzymes, including glycinamide ribonucleotide formyltransferase (GARFT). nih.govplos.org GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the formylation of glycinamide ribonucleotide (GAR) to produce formylglycinamide ribonucleotide (FGAR).
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition by this compound
A significant mechanism of this compound's action involves the inhibition of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT), another pivotal enzyme in the de novo purine synthesis pathway. nih.gov AICARFT catalyzes the final formylation step in the pathway, converting 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or Z-ribonucleotide) into formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).
Inhibition of AICARFT by pemetrexed is a key secondary effect, particularly noted in leukemic and carcinoma cells. nih.govscilit.com This enzymatic blockade leads to the intracellular accumulation of the AICARFT substrate, aminoimidazolecarboxamide ribonucleotide (ZMP). nih.govscilit.com The buildup of ZMP has significant downstream consequences, most notably the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK), which subsequently impacts cell growth and metabolism signaling pathways. nih.gov Genetic studies have confirmed that the inhibition of AICARFT is a central event in mediating these downstream effects of pemetrexed. nih.govscilit.com
Disruption of Purine and Pyrimidine Nucleotide Biosynthesis Pathways
This compound functions as a multitargeted antifolate, designed to concurrently inhibit multiple enzymes essential for both the purine and pyrimidine biosynthesis pathways. nih.gov Its primary mechanism involves interrupting the metabolism of folates, which are vital donors of one-carbon units for the synthesis of nucleotides required for DNA replication. nih.gov
The key enzymatic targets of pemetrexed include:
Thymidylate synthase (TS): The primary target, crucial for the de novo synthesis of pyrimidines. plos.orgnih.gov
Dihydrofolate reductase (DHFR): A secondary target involved in regenerating the folate cofactors necessary for both purine and pyrimidine synthesis. nih.govnih.gov
Glycinamide ribonucleotide formyltransferase (GARFT): An enzyme in the de novo purine synthesis pathway. nih.govplos.org
Aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT): Another key enzyme in purine biosynthesis. nih.gov
By inhibiting these enzymes, pemetrexed effectively depletes the cellular pools of both purine and pyrimidine nucleotides, leading to an inability to synthesize DNA and ultimately cell death. researchgate.net This simultaneous disruption of multiple pathways is a cornerstone of its action. nih.govembopress.org The specific enzymes targeted within the purine pathway can vary depending on the intrinsic genetic characteristics of the tumor cells. nih.gov
| Enzyme Target | Pathway Affected | Consequence of Inhibition |
| Thymidylate Synthase (TS) | De novo Pyrimidine Synthesis | Depletion of thymidine (B127349) triphosphate (dTTP) for DNA synthesis. |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Reduction in folate cofactors for both pathways. |
| GARFT | De novo Purine Synthesis | Blockade of an early step in purine nucleotide formation. |
| AICARFT | De novo Purine Synthesis | Blockade of a late step in purine synthesis; accumulation of ZMP. |
Induction of Programmed Cell Death Pathways
This compound-Induced Apoptosis Mechanisms
Research has shown that pemetrexed induces apoptosis, or programmed cell death, through multiple complex mechanisms in various cancer cell lines. researchgate.net The apoptotic response is often linked to the drug's ability to cause DNA damage and arrest the cell cycle in the S-phase. nih.govsemanticscholar.org
Key findings on pemetrexed-induced apoptosis include:
Caspase-Dependent and -Independent Pathways: Pemetrexed triggers both caspase-dependent and -independent apoptosis. nih.gov Studies have demonstrated the activation of initiator caspases (caspase-2, -8, -9) and effector caspase-3. researchgate.net
Role of Reactive Oxygen Species (ROS): The drug can induce an increase in intracellular reactive oxygen species (ROS), which in turn promotes DNA damage and subsequent p53-regulated gene expression changes, leading to apoptosis. nih.govresearchgate.net
p53-Mediated Apoptosis: In response to DNA damage, the tumor suppressor protein p53 is activated. nih.gov This activation leads to the upregulation of pro-apoptotic genes, contributing to mitochondrial-mediated apoptosis. nih.govresearchgate.net Pemetrexed has been shown to induce both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways through signaling that can be both dependent and independent of ataxia telangiectasia mutated (ATM) and p53. researchgate.net
Akt Signaling Pathway: Interestingly, pemetrexed can cause a sustained activation and nuclear accumulation of the protein kinase Akt. semanticscholar.orgup.edu.mx While Akt is typically a pro-survival signal, in the context of pemetrexed treatment, this deregulated activation plays an unexpected pro-apoptotic role, contributing to S-phase arrest and cell death. semanticscholar.orgup.edu.mx
This compound-Induced Autophagy Mechanisms
In addition to apoptosis, pemetrexed has been found to induce autophagy in cancer cells. nih.govnih.gov Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. This process can have a dual role, either promoting cell survival or contributing to cell death.
In lung adenocarcinoma and malignant mesothelioma cells, pemetrexed-induced autophagy appears to function as a pro-survival mechanism. nih.govnih.gov Studies have shown that treatment with pemetrexed leads to the formation of acidic vesicular organelles (AVOs) and an increase in the autophagy marker LC3-II. nih.gov This autophagic response may attenuate the drug-induced apoptotic effect. nih.gov Consequently, the inhibition of this autophagy, for instance with 3-methyladenine (B1666300) (3-MA), has been shown to potentiate pemetrexed-induced apoptosis, leading to increased levels of cleaved PARP and activated caspases. nih.govnih.gov The induction of autophagy by pemetrexed can be mediated by the mTOR signaling pathway. nih.gov
Modulation of Cellular Signaling Pathways: Indirect Activation of AMPK
A critical indirect effect of this compound is the activation of the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govscilit.com This activation is not a direct interaction but a downstream consequence of the drug's inhibition of AICARFT.
The mechanism proceeds as follows:
Pemetrexed inhibits AICARFT, an enzyme in the purine biosynthesis pathway. nih.govscilit.com
This inhibition leads to the accumulation of the enzyme's substrate, ZMP (aminoimidazolecarboxamide ribonucleotide). nih.gov
ZMP is an analog of AMP and acts as a mimetic, activating AMPK. nih.govscilit.com
Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of the mTORC1 complex, which controls processes like protein translation and lipid metabolism. nih.govscilit.com
This indirect activation of AMPK by pemetrexed has been observed to be particularly robust in colon and lung carcinoma cells. nih.gov The activation can occur even in cells that lack LKB1, the primary kinase that typically activates AMPK, which is a common deficiency in lung adenocarcinomas. nih.govscilit.com While this AMPK activation can lead to desired inhibition of mTORC1, it has also been associated with the development of drug resistance in some contexts, independent of the expression of pemetrexed's primary enzyme targets. nih.gov
| Upstream Event | Key Intermediate | Downstream Effect | Cellular Consequence |
| Inhibition of AICARFT by Pemetrexed | Accumulation of ZMP | Indirect Activation of AMPK | Inhibition of mTORC1, modulation of translation and lipid metabolism. nih.gov |
Cellular and Molecular Determinants of 3h Pemetrexed Sensitivity
In Vitro Cytotoxicity and Antiproliferative Activity Assessment using [3H]Pemetrexed
The intrinsic sensitivity of cancer cells to this compound is a primary determinant of its therapeutic potential. This is typically evaluated in laboratory settings through cytotoxicity and antiproliferative assays.
Half-Maximal Inhibitory Concentration (IC50) Determination in Diverse Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration required to inhibit a biological process by 50%. Studies have determined the IC50 values for pemetrexed (B1662193) across a variety of cancer cell lines, revealing a spectrum of sensitivities. For instance, in gastric cancer cell lines, pemetrexed demonstrated greater cytotoxicity than 5-fluorouracil, with IC50 values mostly ranging from 17 to 310 nM. nih.gov This is comparable to the IC50 values reported in colon cancer, breast cancer, and leukemia cell lines, which fall between 25 and 220 nM. nih.gov
In non-small cell lung cancer (NSCLC) cell lines, pemetrexed has also shown dose-dependent effects on cell viability. aacrjournals.org For example, a study on NSCLC cell lines reported the following IC50 values after 72 hours of treatment:
| Cell Line | Histotype | IC50 (nM) |
| A549 | Adenocarcinoma | 100 |
| Calu-6 | Adenocarcinoma | Not specified |
| H292 | Mucoepidermoid | Not specified |
| H322 | Adenocarcinoma | 100 |
Data sourced from a study on the modulation of PD-L1 levels by chemotherapeutic drugs. nih.gov
It is important to note that the development of resistance can significantly alter these sensitivities. For example, pemetrexed-resistant (PC9-RP and A549-RP) cell lines show markedly higher resistance to the drug compared to their parental counterparts. aacrjournals.org
Time- and Concentration-Dependent Cellular Responses to this compound
The cytotoxic effects of this compound are both time- and concentration-dependent. Studies have shown that pemetrexed decreases the viability of cancer cells in a dose-dependent manner. aacrjournals.org For instance, in A549, NCI-H460, NCI-H2228, and NCI-H3122 lung cancer cell lines, treatment with increasing concentrations of pemetrexed for 3 days resulted in a progressive decrease in cell viability. researchgate.net
The duration of exposure to the drug also plays a critical role. The schedule of administration, particularly in combination with other chemotherapeutic agents like cisplatin (B142131), can significantly influence the outcome, ranging from antagonistic to synergistic effects depending on the sequence and timing of drug exposure. nih.gov For example, exposing MCF7 breast cancer cells to pemetrexed for 24 hours followed by cisplatin for 24 hours resulted in synergistic cytotoxic effects. nih.gov
Furthermore, the cellular response to pemetrexed can evolve over time. While the drug can induce cell cycle arrest and apoptosis, prolonged exposure or subsequent culture in the absence of the drug might lead to the activation of survival mechanisms. aacrjournals.orgresearchgate.net For instance, treatment of NSCLC cells with pemetrexed has been shown to induce cellular senescence, a state of irreversible cell cycle arrest. nih.gov
Impact of Exogenous Folate Availability on this compound Efficacy
As an antifolate, the efficacy of this compound is intrinsically linked to the cellular folate status. Exogenous folates can significantly influence its activity through competitive mechanisms and by modulating intracellular folate pools.
Competitive Inhibition of this compound Activity by Physiological Folates
Pemetrexed functions by competing with natural folates for binding to several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, most notably thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govnih.gov The level of cellular folates is a crucial determinant of pemetrexed's activity. aacrjournals.org
Physiological folates can competitively inhibit the polyglutamation of pemetrexed by the enzyme folylpolyglutamate synthetase (FPGS). aacrjournals.org Polyglutamation is a critical step for the intracellular retention and enhanced inhibitory activity of pemetrexed. nih.gov Therefore, higher levels of intracellular folates can lead to decreased formation of pemetrexed polyglutamates, thereby reducing its efficacy. aacrjournals.org Studies using this compound have allowed for the direct measurement of its uptake and accumulation, providing insights into these competitive interactions. researchgate.net For example, as the extracellular concentration of 5-formyltetrahydrofolate increases, the formation of pemetrexed polyglutamates in leukemia cells decreases. aacrjournals.org
Modulation of Intracellular Folate Pools and Its Effect on this compound Action
The supplementation with folic acid and vitamin B12 is a standard clinical practice to reduce the toxicity of pemetrexed. nih.govcancernetwork.com This supplementation directly impacts intracellular folate pools. An increase in intracellular folates can potentially antagonize the action of pemetrexed. nih.gov
Conversely, a contraction of the cellular tetrahydrofolate (THF) cofactor pools can enhance the inhibitory effect of pemetrexed on its target enzymes. aacrjournals.org When transport of folates into the cell is impaired, leading to lower intracellular folate levels, the competitive pressure on pemetrexed is reduced. This can result in enhanced inhibition of GARFT and TS by pemetrexed, even with decreased drug transport. aacrjournals.org
Studies have shown that after folic acid and vitamin B12 supplementation, the levels of reduced folates like THF, 5-methyltetrahydrofolate (mTHF), and 5,10-methenyltetrahydrofolate (5,10-mTHF) significantly increase in both tumor and adjacent mucosal tissues. nih.gov This modulation of the intracellular folate environment is a critical factor that can either enhance or diminish the cytotoxic potential of this compound. The paradoxical finding is that while high folate levels can be antagonistic, in some contexts, such as impaired folate transport, a relative increase in pemetrexed's effectiveness can be observed due to the more pronounced depletion of competing natural folates. aacrjournals.org
Mechanisms of Acquired and Intrinsic Resistance to Pemetrexed in Preclinical Models
Alterations in [3H]Pemetrexed Membrane Transport as a Resistance Mechanism
The intracellular concentration of pemetrexed (B1662193) is a critical determinant of its cytotoxic activity. nih.gov This concentration is tightly regulated by the balance between influx and efflux transporters. Any disruption in this balance can lead to reduced drug accumulation and, consequently, resistance.
Downregulation or Impaired Function of Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter responsible for the uptake of pemetrexed into cancer cells. jci.orgnih.gov Studies in various cancer cell lines have demonstrated that decreased expression or impaired function of RFC is a significant mechanism of pemetrexed resistance.
In non-small cell lung cancer (NSCLC) models, acquired resistance to pemetrexed has been linked to a marked decrease in SLC19A1 gene expression. jci.org For instance, in pemetrexed-resistant A549 lung adenocarcinoma cells (A549/PEM), a notable decrease in SLC19A1 expression was observed compared to the parental A549 cells. jci.org The direct role of RFC in pemetrexed sensitivity was further confirmed by experiments where siRNA-mediated knockdown of SLC19A1 in parental cells conferred resistance to pemetrexed. jci.org
While direct kinetic studies on this compound transport in RFC-deficient pemetrexed-resistant cell lines are not extensively detailed in the public domain, the principle has been established in studies with other antifolates like methotrexate (B535133). The loss of RFC transport function leads to a significant reduction in the initial uptake rate of the drug, preventing it from reaching therapeutic concentrations within the cell.
It is noteworthy that the proton-coupled folate transporter (PCFT) can also mediate pemetrexed uptake, particularly in the acidic microenvironment of solid tumors. nih.gov However, RFC remains the predominant transporter in many cancer types at physiological pH.
Role of Active Drug Efflux Transporters in this compound Resistance
Increased efflux of pemetrexed from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is another major mechanism of resistance. researchgate.net These transporters actively pump the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.
Several members of the ABCC subfamily, also known as multidrug resistance-associated proteins (MRPs), have been implicated in pemetrexed efflux. Research has shown a significant upregulation of ABCC5 in pemetrexed-resistant breast cancer cell lines. nih.gov In a study using the MCF-7 breast cancer cell line, overexpression of ABCC5 was directly correlated with increased resistance to pemetrexed. nih.gov Conversely, knocking out ABCC5 in these cells led to increased sensitivity. nih.gov
Similarly, in NSCLC, increased expression of ABCC11 has been observed in pemetrexed-resistant lung adenocarcinoma cells compared to their sensitive parental counterparts. researchgate.net The functional significance of these transporters is underscored by the fact that their inhibition can partially restore sensitivity to pemetrexed in resistant cells.
Investigating this compound Accumulation in Resistant Cell Lines
The net result of decreased influx and increased efflux is a reduction in the intracellular accumulation of this compound. This has been consistently observed in various preclinical models of pemetrexed resistance. The development of resistance is often accompanied by a significant decrease in the ability of the cancer cells to accumulate and retain the drug.
Studies have shown that pemetrexed-resistant cell lines exhibit significantly lower intracellular concentrations of the drug compared to their sensitive parental lines. For example, in breast cancer cells, a clear inverse correlation has been established between the expression of the efflux transporter ABCC5 and the sensitivity to pemetrexed, as measured by the half-maximal inhibitory concentration (IC50). nih.gov
| Cell Line | Description | Pemetrexed IC50 (µM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| PC-9 | Parental NSCLC Cell Line | 1.30 ± 0.26 | - | - | jci.org |
| PC-9/PEM | Pemetrexed-Resistant PC-9 Subline | >100 | >77 | Not specified | jci.org |
| A549 | Parental NSCLC Cell Line | - | - | - | jci.org |
| A549/PEM | Pemetrexed-Resistant A549 Subline | - | - | Decreased SLC19A1 (RFC) | jci.org |
| MCF-7 | Parental Breast Cancer Cell Line | - | - | - | nih.gov |
| MCF-7/ABCC5-KO | ABCC5 Knockout MCF-7 Cell Line | 0.06 | - | - | nih.gov |
| MCF-7/ABCC5-OE | ABCC5 Overexpressing MCF-7 Cell Line | 0.20 | 3.3 | Increased ABCC5 Efflux | nih.gov |
Table 1: Examples of Pemetrexed Resistance in Preclinical Models. This table illustrates the increased resistance to pemetrexed in various cancer cell lines, as indicated by the higher IC50 values in the resistant sublines compared to their parental counterparts. The mechanisms of resistance, where identified, involve alterations in drug transport.
Aberrations in Intracellular this compound Metabolism and Polyglutamation
Once inside the cell, pemetrexed is metabolized into more active and retained forms through the addition of glutamate (B1630785) residues, a process known as polyglutamylation. This metabolic activation is crucial for the drug's efficacy.
Decreased Folylpolyglutamate Synthetase (FPGS) Activity or Expression
Folylpolyglutamate synthetase (FPGS) is the enzyme responsible for the polyglutamylation of pemetrexed. A decrease in the expression or activity of FPGS is a well-established mechanism of resistance to pemetrexed and other antifolates.
In NSCLC, downregulated FPGS expression has been identified in some pemetrexed-resistant A549 cell lines. researchgate.net Similarly, studies in other cancer models have shown that reduced FPGS activity leads to a significant decrease in the formation of pemetrexed polyglutamates, resulting in diminished cytotoxicity. researchgate.net The critical role of FPGS is further highlighted by findings that single nucleotide polymorphisms (SNPs) in the FPGS gene can influence patient response to pemetrexed-based chemotherapy. researchgate.net
Impaired Formation and Retention of Active this compound Polyglutamates
The addition of multiple glutamate moieties to this compound by FPGS significantly enhances its intracellular retention and its inhibitory potency against target enzymes. Pemetrexed has a significantly lower Michaelis constant (Km) for human recombinant FPGS compared to methotrexate, indicating a higher affinity for this enzyme.
Detailed analysis using techniques like high-performance liquid chromatography (HPLC) allows for the separation and quantification of different polyglutamate forms of this compound. In sensitive cells, a time-dependent increase in the proportion of polyglutamated species is observed. In contrast, resistant cells show a significantly lower level of these longer-chain polyglutamates. For instance, studies with the related antifolate methotrexate have shown that resistant cell lines exhibit a marked decrease in the intracellular levels of methotrexate polyglutamates. nih.gov In some cases, the level of polyglutamates formed in resistant sublines was reduced to about 50% of that in the parent cell line. nih.gov This failure to form and retain the more potent polyglutamated derivatives is a key factor in the development of resistance.
Modifications of Target Enzymes as Drivers of Resistance
The primary mechanism of action for pemetrexed involves the inhibition of several key enzymes in the folate pathway. Consequently, alterations in these enzymes are a major driver of resistance.
Thymidylate Synthase (TS) Overexpression and Functional Mutations
Thymidylate Synthase (TS) is the primary target of pemetrexed. nih.gov Upregulation of TS is one of the most frequently observed mechanisms of both intrinsic and acquired resistance to pemetrexed in preclinical models. nih.govnih.govfrontiersin.orgtechscience.com
Overexpression of Thymidylate Synthase:
Preclinical studies have consistently demonstrated a direct correlation between increased TS expression and reduced sensitivity to pemetrexed. nih.govdocumentsdelivered.com In non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM) cell lines, acquired resistance to pemetrexed is often accompanied by a significant increase in TS mRNA and protein levels. nih.govfrontiersin.orgtechscience.com For instance, in pemetrexed-resistant lung cancer sublines, higher copy numbers of the TS gene have been observed compared to the parental, sensitive cells. nih.govnih.gov This gene amplification leads to an overabundance of the TS enzyme, requiring higher concentrations of pemetrexed to achieve a therapeutic effect. nih.govnih.gov
Forced overexpression of TS in sensitive cancer cell lines has been shown to confer resistance to pemetrexed, attenuating the drug's ability to inhibit DNA synthesis and induce apoptosis. nih.gov Conversely, knocking down TS expression in resistant cells can restore sensitivity to pemetrexed. documentsdelivered.com
| Cell Line Model | Fold Increase in TS Expression in Resistant vs. Parental Cells | Reference |
| PC6/MTA-1.6 (Lung Cancer) | 2.5-fold (mRNA) | nih.gov |
| PC6/MTA-4.0 (Lung Cancer) | 20-fold (mRNA) | nih.gov |
| MSTO-211H_R (MPM) | >2-fold (mRNA and protein) | frontiersin.org |
| TCC-MESO-2_R (MPM) | >2-fold (mRNA and protein) | frontiersin.org |
Functional Mutations of Thymidylate Synthase:
While overexpression is the most prominent mechanism, polymorphisms in the TS gene have also been investigated as potential contributors to pemetrexed resistance. nih.gov However, detailed preclinical studies focusing on specific functional mutations within the TS gene that directly alter enzyme kinetics or its affinity for pemetrexed and thereby confer resistance are less common in the reviewed literature. The primary focus remains on the quantitative increase of the enzyme.
Compensatory Upregulation of Other Folate-Dependent Enzymes
Pemetrexed also targets other enzymes in the folate pathway, including dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govfrontiersin.org While TS is the primary target, upregulation of these secondary targets can also contribute to resistance, although their role appears to be less pronounced than that of TS. nih.gov
In some preclinical models of pemetrexed resistance, an increase in the expression of DHFR and GARFT has been observed alongside TS upregulation. nih.gov The rationale is that by increasing the levels of these enzymes, cancer cells can compensate for the partial inhibition by pemetrexed and maintain the production of essential nucleotides for DNA and RNA synthesis. However, the correlation between DHFR and GARFT expression and pemetrexed efficacy is not as consistently strong as that of TS. nih.govnih.gov Some studies have found no significant correlation between the expression levels of DHFR and GARFT and the clinical response to pemetrexed. nih.gov More in-depth functional analyses are required to fully elucidate the compensatory roles of these enzymes in preclinical resistance models.
Activation of Alternative Metabolic Pathways Bypassing this compound Action
Cancer cells can develop resistance to this compound by activating alternative metabolic pathways that bypass the enzymatic steps inhibited by the drug. One such mechanism involves the activation of AMP-activated protein kinase (AMPK).
Pemetrexed's inhibition of aminoimidazolecarboxamide ribonucleotide formyltransferase (AICART), a secondary target, leads to the accumulation of the purine (B94841) intermediate ZMP. ZMP activates AMPK, a cellular energy sensor. This activation can promote cell survival under metabolic stress. Studies have shown that constitutive activation of AMPK is associated with pemetrexed resistance in mesothelioma cell lines, independent of the expression levels of the primary target enzymes. In these resistant cells, levels of phosphorylated AMPK are increased. The use of an AMPK activator can increase pemetrexed resistance in parental cells, while an AMPK inhibitor can decrease resistance in pemetrexed-resistant cells. This suggests that the activation of the AMPK pathway provides a metabolic bypass, allowing cells to counteract the cytotoxic effects of pemetrexed.
"Thymidine Salvage Pathway Flare" as a Biomarker of TS Inhibition by Pemetrexed
A fascinating consequence of TS inhibition by pemetrexed is the "thymidine salvage pathway flare." This phenomenon has been explored as a potential pharmacodynamic biomarker to assess the in vivo efficacy of pemetrexed.
Utilization of [3H]Thymidine Incorporation Assays to Monitor Flare
When pemetrexed effectively inhibits TS, it blocks the de novo synthesis of thymidylate. In response, cancer cells attempt to compensate by increasing the uptake of extracellular thymidine (B127349) through the thymidine salvage pathway. This transient surge in thymidine uptake is referred to as the "flare."
[3H]Thymidine incorporation assays are a key preclinical tool to monitor this flare. In these assays, cells are treated with this compound, and at various time points, [3H]thymidine is added to the culture. The amount of radiolabeled thymidine incorporated into the DNA is then measured. A significant increase in [3H]thymidine incorporation shortly after this compound administration indicates a strong flare and, consequently, effective TS inhibition. This flare is typically observed to peak within a few hours of drug exposure and dissipates as the anti-proliferative effects of the drug take hold.
Correlation with Thymidine Kinase 1 (TK1) Activity and Expression
The key enzyme in the thymidine salvage pathway is Thymidine Kinase 1 (TK1). The activity and expression of TK1 are closely correlated with the thymidine salvage pathway flare. The increased demand for salvaged thymidine following TS inhibition leads to an upregulation of TK1 activity. Therefore, monitoring TK1 expression and activity can serve as another indicator of the flare phenomenon and, by extension, the effectiveness of pemetrexed in inhibiting its primary target, TS.
Role of Equilibrative Nucleoside Transporter 1 (ENT1) in Flare Dynamics
The phenomenon of a transient surge, or "flare," in the activity of the thymidine salvage pathway following the administration of pemetrexed is a well-documented event in preclinical models of non-small cell lung cancer (NSCLC). researchgate.net This flare is characterized by an increased uptake and utilization of thymidine from the extracellular environment. Central to this dynamic process is the Equilibrative Nucleoside Transporter 1 (ENT1), a protein responsible for facilitating the transport of nucleosides, including thymidine, across the cell membrane. nih.govnih.gov
Research indicates that the pemetrexed-induced flare is not solely due to the upregulation of key enzymes like thymidine kinase 1 (TK1), but is also significantly mediated by the redistribution of ENT1. researchgate.netnih.gov In response to the inhibition of thymidylate synthase (TS) by pemetrexed, tumor cells can rapidly mobilize ENT1 from intracellular compartments, particularly around the nucleus, to the cellular membrane. researchgate.netnih.gov This translocation effectively increases the number of functional transporters at the cell surface, thereby enhancing the cell's capacity to import thymidine. nih.gov
The critical role of ENT1 in this flare effect has been demonstrated in studies where the inhibition of ENT1 function leads to a marked reduction in the pemetrexed-induced flare. researchgate.netnih.gov For instance, in preclinical studies involving H460 and H1299 NSCLC cell lines, pretreatment with the ENT1 inhibitor nitrobenzylmercaptopurine riboside (NBMPR) significantly blunted the flare in thymidine salvage pathway activity that is typically observed two hours after pemetrexed exposure. researchgate.net In the H460 and H1299 cell lines, the magnitude of the pemetrexed-induced flare at 2 hours was reduced to a mere 3.2% and 7.3% over baseline, respectively, when pre-treated with an ENT1 inhibitor. nih.gov This provides direct evidence that intact ENT1 function is a prerequisite for the full manifestation of the pemetrexed-induced flare. nih.gov
This rapid, ENT1-mediated increase in thymidine salvage capacity is believed to be a compensatory mechanism employed by cancer cells to counteract the de novo synthesis pathway blockade imposed by pemetrexed, thereby attempting to maintain a sufficient supply of thymidine for DNA replication and cell division. nih.gov
Loss of Flare as an Indicator of Pemetrexed Resistance in Preclinical Settings
The transient "flare" in thymidine salvage pathway activity, prominently mediated by ENT1, serves as an early pharmacodynamic marker of successful thymidylate synthase (TS) inhibition by pemetrexed. researchgate.net Consequently, the absence or significant reduction of this flare can be indicative of resistance to pemetrexed in preclinical models. The logic underpinning this observation is that if a tumor cell is resistant to pemetrexed, the drug will fail to effectively inhibit TS, and as a result, the compensatory flare in the thymidine salvage pathway will not be triggered. researchgate.net
Preclinical research has explored the utility of monitoring this flare phenomenon as a predictive biomarker for pemetrexed sensitivity. researchgate.net Studies have shown that pemetrexed-sensitive NSCLC cell lines exhibit a reproducible and transient burst in thymidine salvage pathway activity, which typically peaks around two hours post-treatment and dissipates by 24 hours. researchgate.net This timeframe corresponds to the period of effective TS inhibition before the antiproliferative effects of the drug begin to dominate cellular metabolism. researchgate.net
Conversely, in pemetrexed-resistant preclinical models, this characteristic flare is diminished or absent. The mechanisms underlying this resistance can be varied, including overexpression of TS, which is a common mechanism of resistance to TS inhibitors. researchgate.net In such resistant cells, the higher levels of TS may overcome the inhibitory effects of pemetrexed, thus obviating the need for the cell to upregulate the thymidine salvage pathway.
The correlation between the pemetrexed-induced flare and therapeutic efficacy highlights its potential as a non-invasive method to assess drug sensitivity early in the course of treatment. The loss of this flare in preclinical settings suggests that the targeted pathway is not being adequately inhibited, signaling intrinsic or acquired resistance to pemetrexed. researchgate.net
Interactive Data Table: Impact of ENT1 Inhibition on Pemetrexed-Induced Flare
| Cell Line | Treatment | Flare Magnitude (vs. Baseline) | Reference |
| H460 | Pemetrexed | Significant Increase | researchgate.net |
| H460 | Pemetrexed + ENT1 Inhibitor | 3.2% | nih.gov |
| H1299 | Pemetrexed | Significant Increase | researchgate.net |
| H1299 | Pemetrexed + ENT1 Inhibitor | 7.3% | nih.gov |
Pharmacogenomic and Molecular Profiling in 3h Pemetrexed Research
Gene Expression Signatures Predictive of [3H]Pemetrexed Sensitivity and Resistance (in vitro)
The cellular response to this compound is significantly influenced by the expression levels of various genes. In vitro studies have identified several key genes whose expression signatures are predictive of either sensitivity or resistance to this antifolate drug.
A primary determinant of this compound activity is the expression of thymidylate synthase (TS), its main intracellular target. nih.gov Overexpression of TS mRNA has been consistently correlated with reduced sensitivity and resistance to pemetrexed (B1662193) in various cancer cell lines. nih.govnih.gov Research has shown that astrocyte-elevated gene-1 (AEG-1) can induce TS expression, thereby contributing to pemetrexed resistance. nih.gov A positive correlation between AEG-1 and TS expression levels has been observed in non-small cell lung cancer (NSCLC) cell lines, with higher expression leading to reduced sensitivity to the drug. nih.gov
Furthermore, RNA-sequencing analysis of pemetrexed-resistant adenocarcinoma cells revealed that Steroid Receptor Coactivator 3 (SRC3) is one of the most significantly upregulated genes. Elevated SRC3 expression specifically enhances pemetrexed resistance by inhibiting chemotherapy-induced apoptosis.
Studies have established pemetrexed-resistant cell lines to further investigate the molecular basis of resistance. For instance, in malignant pleural mesothelioma (MPM) cell lines, pemetrexed-resistant sublines (MSTO-211H_R and TCC-MESO-2_R) exhibited significantly higher IC50 values compared to their parental counterparts. This resistance was directly linked to a significant upregulation of TYMS gene expression in the resistant cells. frontiersin.org
Table 1: In Vitro Sensitivity of Cancer Cell Lines to Pemetrexed
| Cell Line | Cancer Type | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Key Gene Expression Change in Resistant Line | Reference |
|---|---|---|---|---|---|---|
| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 | 413.6 | 13.0 | Upregulation of TYMS | frontiersin.org |
| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 | 869.2 | 28.0 | Upregulation of TYMS | frontiersin.org |
| PC-9 | Non-Small Cell Lung Cancer | Not Specified | Higher than parental | Not Specified | Increased AEG-1 and TS mRNA | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Impact of Genetic Polymorphisms and Mutations on this compound Cellular Response
Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes involved in the transport and metabolism of this compound play a crucial role in its cellular response. Key genes in this context are SLC19A1, FPGS, and TYMS.
The SLC19A1 gene encodes the reduced folate carrier (RFC), which is responsible for transporting pemetrexed into the cell. nih.gov Polymorphisms in SLC19A1 can alter the efficiency of this transport. For example, the SLC19A1 exon 6 (2522C>T) polymorphism has been identified as a potential prognostic factor. nih.gov Studies have shown that patients with the homozygous wild-type genotype (CC) for this polymorphism may experience different clinical outcomes compared to those with variant genotypes. nih.gov
Folylpolyglutamate synthase (FPGS) is the enzyme that converts pemetrexed into its more active polyglutamated forms within the cell. nih.gov Genetic variations in the FPGS gene can therefore impact the intracellular concentration of active drug. A polymorphism in FPGS IVS1 (28) G>A has been associated with an increased risk of toxicity, suggesting an altered cellular processing of the drug. nih.gov
Thymidylate synthase (TYMS) is the primary target of pemetrexed. Polymorphisms in the TYMS gene, such as those in the 5'-untranslated region (UTR), can affect the expression level of the enzyme and consequently influence drug sensitivity. nih.gov However, some studies have reported no significant association between certain TYMS polymorphisms and clinical outcomes in patients treated with pemetrexed-based chemotherapy, indicating the complexity of these interactions. clinpgx.orgsums.ac.ir
This table is interactive. You can sort the columns by clicking on the headers.
Analysis of Specific Molecular Markers Correlating with this compound Activity
The activity of this compound can also be correlated with the status of specific molecular markers within cancer cells, including growth factor receptors and tumor suppressor genes.
The epidermal growth factor receptor (EGFR) is a key molecule in many cancers. While EGFR tyrosine kinase inhibitors (TKIs) are a primary treatment for EGFR-mutant NSCLC, pemetrexed has shown utility in this setting as well. Combination therapy of pemetrexed with an EGFR-TKI has been explored, with evidence suggesting it can delay the emergence of resistance. nih.gov The molecular mechanism may involve the downregulation of anti-apoptotic genes like PLK1 when pemetrexed is combined with osimertinib. nih.gov
The tumor suppressor gene p53 is another important marker. Research has indicated that pemetrexed can induce apoptosis through both p53-dependent and -independent pathways. nih.gov In response to pemetrexed-induced DNA damage, the ataxia telangiectasia mutated (ATM)/p53 signaling pathway can be activated, leading to apoptosis. This suggests that the p53 status of a tumor could influence its sensitivity to this compound. nih.gov
While direct correlations with ErbB3 and methylthioadenosine phosphorylase (MTAP) are less extensively documented in the context of this compound specifically, their roles in related pathways suggest they may also be relevant. ErbB3 is a member of the EGFR family and can be involved in resistance to EGFR-targeted therapies. MTAP deficiency, often co-deleted with the tumor suppressor gene CDKN2A, has been explored as a therapeutic target, and its status could potentially influence the metabolic environment and response to antifolate drugs like pemetrexed.
Development of Genomic Strategies to Optimize this compound-Based Therapies in Preclinical Models
Genomic strategies are being developed in preclinical models to optimize the use of this compound-based therapies. These strategies aim to identify synergistic drug combinations and to schedule treatments for maximum efficacy based on the molecular profile of the tumor.
One such strategy involves the pharmacogenetic-driven optimization of combination chemotherapy. For example, preclinical data suggested that pemetrexed could enhance the efficacy of gemcitabine (B846) by upregulating the expression of human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK), which are crucial for gemcitabine's uptake and activation. nih.gov A clinical study in NSCLC patients confirmed that pemetrexed administration led to a significant biphasic increase in both hENT1 and dCK gene expression at 1 to 2 hours and 24 to 48 hours post-administration. nih.gov This finding suggests that administering gemcitabine within these time windows after pemetrexed could lead to a more effective treatment regimen.
Another approach focuses on developing predictive models based on gene expression profiles. By analyzing the expression of a panel of genes related to pemetrexed's mechanism of action and resistance, it is possible to create algorithms that can predict a tumor's sensitivity to the drug. nih.gov These models, once validated, could be used in a preclinical setting to select the most appropriate therapies for further investigation.
These genomic strategies, which leverage our understanding of how this compound interacts with the complex molecular machinery of cancer cells, hold the promise of tailoring treatments for individual patients and overcoming the challenge of drug resistance.
Preclinical Models and in Vitro Systems for 3h Pemetrexed Research
Utilization of Diverse Mammalian Cell Culture Models (e.g., leukemia, lung, colon, ovarian carcinoma cell lines)
Traditional two-dimensional (2D) cell culture remains a cornerstone for the initial screening and mechanistic evaluation of anticancer agents like pemetrexed (B1662193). The sensitivity of various cancer cell lines to pemetrexed is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
In vitro studies have demonstrated a wide range of cytotoxic activity for pemetrexed across different cancer types. For instance, in a panel of pediatric leukemia and lymphoma cell lines, pemetrexed exhibited a median IC50 of 155 nM. nih.gov Research on non-small cell lung cancer (NSCLC) has extensively used cell lines such as A549, PC9, Calu-6, H292, and H322 to investigate pemetrexed's effects. nih.govnih.gov In A549 and CAL-27 cells, pemetrexed showed IC50 values of 629.89 nM and 118.77 nM, respectively. nih.gov Studies have also established pemetrexed-resistant NSCLC cell lines (e.g., A549-RP, PC9-RP) to explore mechanisms of acquired resistance. nih.gov
In colon cancer, pemetrexed's efficacy has been evaluated in cell lines like HT29, WiDr, SW620, and LS174T, with IC50 values ranging from 0.87 to 5.10 µg/ml. nih.gov Furthermore, research in ovarian cancer has explored the activity of pemetrexed, with a phase II study by the Gynecologic Oncology Group evaluating its efficacy in patients with platinum-resistant disease, building on preclinical observations. nih.govnih.gov The A2780 ovarian cancer cell line, for example, showed an IC50 of 39.4 nM for pemetrexed. medchemexpress.com The use of radiolabeled [3H]pemetrexed in conjunction with its non-radiolabeled counterpart allows for detailed studies on drug transport and metabolism, such as investigating the role of the reduced folate carrier in drug uptake. researchgate.net
Application of Murine Xenograft Models for In Vivo Pharmacodynamic and Efficacy Studies with Pemetrexed
To evaluate the in vivo efficacy and pharmacodynamics of pemetrexed, researchers frequently utilize murine xenograft models. These models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.
Studies have demonstrated pemetrexed's ability to inhibit tumor growth in various xenograft models. In athymic nude mice bearing H2122 NSCLC subcutaneous tumors, pemetrexed monotherapy effectively delayed tumor growth by 12 to 18 days compared to controls. nih.gov Similarly, in an orthotopic model using the same cell line, pemetrexed significantly prolonged the survival of the rats. nih.gov Another study using the MC38 syngeneic colon adenocarcinoma model showed that pemetrexed treatment reduced tumor volume and increased the infiltration of tumor-infiltrating lymphocytes. researchgate.net
Patient-derived xenograft (PDX) models, which involve implanting tissue directly from a patient's tumor, are considered to be more representative of the original tumor's heterogeneity. Research using a lung tumor PDX model showed that pemetrexed treatment could alter the gut microbiota composition in mice, which may have implications for therapeutic effectiveness and side effects. nih.gov Furthermore, a preclinical xenograft model of human chordoma demonstrated that pemetrexed could inhibit tumor growth, suggesting a potential therapeutic application for this rare cancer. news-medical.net
Investigation of this compound Activity in Organoid and 3D Cell Culture Systems
Three-dimensional (3D) cell culture systems, including tumor spheroids and patient-derived organoids (PDOs), are emerging as more physiologically relevant models than traditional 2D cultures. nih.govcrownbio.com These models better replicate the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors in vivo. nih.govwebsite-files.com
Tumor spheroids can be generated from established cancer cell lines, such as the A549 lung carcinoma line, cultured in non-adherent conditions. website-files.com Studies comparing 2D and 3D cultures have shown that cells grown in 3D spheroids can exhibit different sensitivities to chemotherapeutic agents. website-files.com While specific studies focusing on this compound in these systems are emerging, the use of pemetrexed in 3D models has been documented. For instance, the response of spheroid models to treatment can be influenced by morphological parameters like volume and shape, highlighting the need for standardized methods. researchgate.net
Patient-derived organoids, which are grown from a patient's own tumor tissue, are particularly promising for personalized medicine. news-medical.netnih.gov These "mini-tumors" in a dish can maintain the genetic and phenotypic characteristics of the original tumor and have been shown to predict patient responses to chemotherapy. nih.govfrontiersin.org Biobanks of PDOs from various cancers, including colorectal, breast, and pancreatic cancer, have been established, providing a valuable platform for drug screening and mechanistic studies. nih.govfrontiersin.orghuborganoids.nl The application of this compound in these advanced models would allow for detailed investigation of its uptake, metabolism, and efficacy in a system that closely mirrors the patient's tumor, potentially identifying biomarkers of response and resistance.
Co-culture Systems and Microenvironment Interactions in Modulating Pemetrexed Response
The tumor microenvironment (TME), which includes immune cells, fibroblasts, and the extracellular matrix, plays a crucial role in cancer progression and response to therapy. Co-culture systems, where cancer cells are grown together with other cell types, are used to model these complex interactions in vitro.
Research using co-culture systems has revealed that pemetrexed can modulate the TME to enhance anti-tumor immunity. nih.govnih.gov One key finding is that pemetrexed can induce the expression of Programmed Death-Ligand 1 (PD-L1) on NSCLC cells. nih.govnih.gov This upregulation, driven by the inhibition of thymidylate synthase and subsequent activation of the NF-κB signaling pathway, can sensitize tumor cells to T-cell-mediated killing when combined with immune checkpoint blockade (ICB) therapies that target the PD-1/PD-L1 axis. nih.govnih.govbmj.com
Co-culture experiments involving NSCLC cells and various immune cells have provided further insights. Pre-treatment with pemetrexed increased the sensitivity of NSCLC cell lines to killing by both activated T cells and natural killer (NK) cells. nih.gov In co-cultures of NSCLC cells and cytotoxic T lymphocytes (CTLs), pemetrexed treatment enhanced the cytotoxic activity of the CTLs, an effect that was further improved by the addition of anti-PD-L1 antibodies. nih.gov These findings suggest that pemetrexed does not merely act as a cytotoxic agent but also actively remodels the tumor microenvironment, priming it for a more effective immune response. nih.govaacrjournals.org
Comparative Biochemical Pharmacology of 3h Pemetrexed with Other Antifolates
Comparative Analysis of Enzyme Inhibition Potency and Specificity with Other Antifolates (e.g., Methotrexate (B535133), Raltitrexed (B1684501), Pralatrexate)
Pemetrexed (B1662193) is characterized as a multi-target antifolate, primarily inhibiting three key enzymes in the folate pathway: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). cancernetwork.comnih.gov This contrasts with older antifolates like methotrexate, which predominantly targets DHFR, and raltitrexed, which is a specific inhibitor of TS. cancernetwork.comnih.gov Pralatrexate (B1268), another contemporary antifolate, is a potent DHFR inhibitor. nih.gov
The inhibitory potency of pemetrexed and its polyglutamated forms varies across these enzymes. The monoglutamate form of pemetrexed shows weaker inhibition of DHFR compared to methotrexate and pralatrexate. nih.gov However, upon intracellular conversion to polyglutamate derivatives, the inhibitory activity of pemetrexed against TS and GARFT is significantly enhanced. cancernetwork.com These polyglutamated forms are retained within the cell for longer periods, leading to prolonged enzyme inhibition. nih.govaacrjournals.org
A comparative study quantifying the apparent inhibition constants (Ki) for DHFR revealed values of 45 nM for pralatrexate, 26 nM for methotrexate, and >200 nM for pemetrexed, highlighting pemetrexed's comparatively lower affinity for DHFR in its monoglutamate form. nih.gov The primary target for pemetrexed is considered to be TS, and its activity is also pronounced against GARFT, contributing to the depletion of both pyrimidine (B1678525) and purine (B94841) nucleotide pools. cancernetwork.comscispace.com
Table 1: Comparative Enzyme Inhibition Profile of Antifolates This table is interactive. You can sort and filter the data.
| Compound | Primary Enzyme Target(s) | Apparent Ki for DHFR (nM) | Notes |
| [3H]Pemetrexed | TS, DHFR, GARFT | >200 | Polyglutamated forms are more potent inhibitors of TS and GARFT. cancernetwork.com |
| Methotrexate | DHFR | 26 | A classical DHFR inhibitor. nih.gov |
| Raltitrexed | TS | Not Applicable | A specific thymidylate synthase inhibitor. nih.gov |
| Pralatrexate | DHFR | 45 | Designed for high affinity to DHFR. nih.gov |
Differential Characteristics of Transport and Polyglutamation Kinetics in Relation to Other Antifolates
The cellular uptake and subsequent metabolism of antifolates are critical determinants of their pharmacological activity. Pemetrexed exhibits unique properties in both transport and polyglutamation compared to other agents. nih.govaacrjournals.org
Transport: Mammalian cells utilize several systems to transport folates and antifolates, principally the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). scispace.comnih.govnih.gov While RFC is a major transporter for methotrexate and raltitrexed at physiological pH, pemetrexed is a high-affinity substrate for both RFC and PCFT. nih.govnih.govnih.gov PCFT, which is optimally active at the acidic pH often found in tumor microenvironments, demonstrates a particularly high affinity for pemetrexed. nih.govnih.gov Studies using this compound in PCFT-transfected cells revealed an influx Km of 0.2–0.8 µM at pH 5.5. nih.govnih.gov This dual-transporter affinity is a distinguishing feature, as PCFT has little to no effect on the activity of methotrexate or raltitrexed at physiological pH. nih.govnih.gov Some tumors also overexpress folate receptors, which can transport pemetrexed into the cell. cancernetwork.comnih.gov
Polyglutamation: Once inside the cell, antifolates are converted to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial as it traps the drug inside the cell and often increases its inhibitory potency. cancernetwork.com Pemetrexed is an exceptionally efficient substrate for FPGS, arguably one of the most avid among all antifolates. cancernetwork.comaacrjournals.org This leads to a rapid accumulation of highly retained pemetrexed polyglutamates, ensuring sustained inhibition of its target enzymes. nih.govaacrjournals.org In contrast, while methotrexate is also polyglutamated, the process is more gradual. aacrjournals.org Studies comparing radiolabeled pralatrexate, methotrexate, and pemetrexed showed that a significantly greater percentage of pralatrexate was taken up and polyglutamylated compared to the other two agents in certain cancer models. nih.govnih.gov
Table 2: Comparative Transport and Metabolism of Antifolates This table is interactive. You can sort and filter the data.
| Compound | Primary Transporter(s) | Affinity for PCFT (Influx Km at pH 5.5) | Polyglutamation Efficiency (via FPGS) |
| This compound | RFC, PCFT, Folate Receptors | High (0.2-0.8 µM) nih.govnih.gov | Very High cancernetwork.comaacrjournals.org |
| Methotrexate | RFC | Low/Negligible Activity at physiological pH nih.govnih.gov | Moderate/Gradual aacrjournals.org |
| Raltitrexed | RFC | Low/Negligible Activity at physiological pH nih.govnih.gov | High |
| Pralatrexate | RFC | Not extensively characterized, primarily RFC substrate | High nih.govnih.gov |
Implications for Rational Design of Antifolate Combination Strategies
The distinct biochemical and pharmacological profile of this compound provides a strong rationale for its strategic use in combination therapies and for overcoming resistance to other antifolates.
Overcoming Methotrexate Resistance: The ability of pemetrexed to use PCFT for cellular entry makes it a viable option for treating tumors that have developed resistance to methotrexate through the loss of RFC function. nih.govaacrjournals.org This provides a clear strategy for sequential therapy where pemetrexed can be effective after methotrexate failure.
Synergistic Combinations: The multi-targeted nature of pemetrexed suggests potential for synergy with other agents. Combining pemetrexed, which inhibits both purine and pyrimidine synthesis, with drugs that have different mechanisms of action (e.g., platinum agents like cisplatin (B142131) that cause DNA damage) can lead to enhanced antitumor activity. nih.govresearchgate.net The lack of cross-resistance between these agents further supports this approach. nih.gov
Targeted Therapy Development: The high affinity of pemetrexed for PCFT, which is highly expressed in some tumors and active in the acidic tumor microenvironment, can be exploited for more tumor-selective drug delivery. nih.govacs.org The rational design of new antifolates focuses on creating compounds with selective transport mechanisms, such as those that favor PCFT over RFC, to enhance tumor targeting and reduce systemic toxicity. acs.org
Modulating Folate Metabolism: The sensitivity of pemetrexed to intracellular folate levels suggests that its activity can be modulated. nih.govscispace.com This understanding led to the clinical strategy of co-administering folic acid and vitamin B12, which reduces host toxicity without compromising antitumor efficacy by stabilizing the systemic folate pool. cancernetwork.comnih.gov This principle could be applied to designing combination strategies that manipulate folate pathways to sensitize tumor cells to pemetrexed.
Q & A
Q. How can researchers experimentally measure [3H]pemetrexed uptake in biological systems?
Methodological Answer:
- Use brain slice preparations to assess uptake kinetics under controlled pH and temperature conditions. For example, incubate brain slices in buffer containing this compound, then quantify radioactivity via liquid scintillation counting. Time-course experiments (e.g., 0–60 minutes) can reveal transport dynamics, as demonstrated in murine brain slices .
- Employ transfected cell models (e.g., OATP2B1-transfected HeLa cells) to isolate specific transporter contributions. Measure influx over short intervals (e.g., 4 minutes) at pH 5.5 to mimic physiological conditions. Correct for background uptake in mock-transfected cells to isolate transporter-specific activity .
Q. What factors influence the accuracy of this compound influx assays in vitro?
Methodological Answer:
- pH dependency : Adjust assay buffers to pH 5.5–7.4, as transport efficiency varies with proton gradients (e.g., OATP2B1 shows higher activity at lower pH) .
- Substrate concentration : Use a range (e.g., 0.2–20 µM) to generate Michaelis-Menten curves for kinetic parameter estimation (Vmax, Kt). Ensure linearity of uptake during initial time points (≤4 minutes) to avoid saturation artifacts .
- Control experiments : Include mock-transfected cells or competitive inhibitors (e.g., methotrexate) to validate specificity .
Advanced Research Questions
Q. How can conflicting data on this compound transport kinetics between brain slices and cell models be resolved?
Methodological Answer:
- Model selection : Brain slices preserve native tissue architecture but may obscure transporter-specific effects. Compare results with recombinant systems (e.g., PCFT or OATP2B1 transfectants) to isolate variables .
- Data normalization : Express uptake relative to protein content or cell count. For brain slices, normalize to tissue weight or slice surface area .
- Mechanistic validation : Use inhibitors (e.g., MTSEA-biotin for cysteine accessibility studies) to confirm transporter residues critical for pemetrexed binding .
Q. What statistical and computational approaches are recommended for analyzing this compound pharmacokinetic (PK) data in heterogeneous populations?
Methodological Answer:
- Population PK modeling : Apply non-linear mixed-effects models (e.g., NONMEM) to phase I/II clinical data, incorporating covariates like renal function or genetic polymorphisms .
- Simulation studies : Use established PK models to predict exposure in subpopulations (e.g., renal impairment) and adjust dosing regimens. Validate with bootstrap or visual predictive checks .
- Handling outliers : Apply robust regression techniques (e.g., Huber loss) to minimize the impact of extreme values in small-sample studies .
Q. How should researchers design experiments to evaluate pH-dependent transport of this compound across biological barriers?
Methodological Answer:
- Dual-chamber systems : Use Transwell assays with pH gradients (e.g., apical pH 5.5 vs. basolateral pH 7.4) to mimic in vivo conditions (e.g., blood-brain barrier).
- Radiolabeled tracers : Combine this compound with non-metabolizable markers (e.g., [14C]mannitol) to distinguish transcellular vs. paracellular transport .
- Data interpretation : Calculate apparent permeability (Papp) and efflux ratios. A Papp >1 × 10⁻⁶ cm/s suggests active transport .
Research Design & Contradiction Analysis
What frameworks are optimal for formulating hypothesis-driven research questions on this compound?
Methodological Answer:
- PICO framework : Define Population (e.g., NSCLC patients), Intervention (e.g., pemetrexed-carboplatin), Comparison (e.g., PS2 vs. PS0-1), and Outcome (e.g., OS/PFS) .
- FINER criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (e.g., resolving transporter redundancy), Novel (e.g., unexplored pH effects), Ethical (e.g., preclinical models first), and Relevant (e.g., clinical dose optimization) .
Q. How can researchers address variability in this compound kinetic parameters across studies?
Q. What are best practices for presenting this compound kinetic data in publications?
Methodological Answer:
- Tables : Include raw data (mean ± SEM) and derived parameters (Vmax, Kt, Ki) from ≥3 independent experiments .
- Graphs : Use Hofstee plots for linearized Michaelis-Menten data and scatterplots with regression lines for concentration-response curves .
- Supplemental material : Provide raw datasets, assay validation details (e.g., cell viability post-experiment), and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
